Isobutyraldehyde-D7

Description

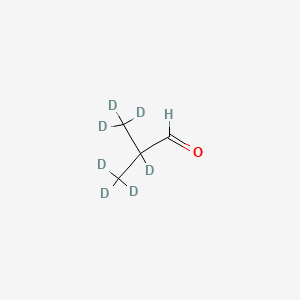

Structure

3D Structure

Properties

Molecular Formula |

C4H8O |

|---|---|

Molecular Weight |

79.15 g/mol |

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |

InChI Key |

AMIMRNSIRUDHCM-UAVYNJCWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobutyraldehyde-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Isobutyraldehyde-D7, a deuterated analog of isobutyraldehyde. This document is intended to serve as a valuable resource for professionals in research and development who utilize labeled compounds in their work.

Core Chemical Properties

This compound is a stable, isotopically labeled form of isobutyraldehyde where seven hydrogen atoms have been replaced by deuterium. This labeling is instrumental in various scientific applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

General Information

| Property | Value | Source |

| Chemical Name | 2-Methyl-propanal-D7 | [1] |

| Synonyms | Isobutanal-D7, Isobutyric Aldehyde-D7, 2-Formylpropane-D7 | [1] |

| Molecular Formula | C₄HD₇O | [1] |

| Molecular Weight | 79.15 g/mol | [1] |

| Appearance | Neat/Clear colorless liquid | [1][2] |

| Odor | Pungent, like wet cereal or straw | [3][4][5] |

Physicochemical Data

| Property | Value (for Isobutyraldehyde) | Source |

| Melting Point | -65 °C to -65.9 °C | [3][4][5][6][7] |

| Boiling Point | 63 °C to 64 °C | [3][4][5][6][7][8] |

| Density | 0.79 g/mL at 25 °C | [6][7][9] |

| Flash Point | -24 °C to -40 °F (closed cup) | [2][3][7] |

| Solubility in Water | Soluble (75-110 g/L at 20-25 °C) | [2][4][6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, chloroform, and toluene | [2][4] |

| Vapor Pressure | 88 hPa at 4.4 °C | [3] |

| Vapor Density | 2.49 - 2.5 (Air = 1.0) | [3][7] |

| Autoignition Temperature | 384 °F (196 °C) | [7][10] |

| Refractive Index (n²⁰/D) | 1.3730 - 1.374 | [4][5][6][7] |

| Log P (Octanol/Water Partition Coefficient) | 0.77 | [9] |

Applications in Research and Development

This compound serves as a labeled analogue of isobutyraldehyde.[1][11] Its primary application is as an internal standard for the quantification of isobutyraldehyde in various matrices using mass spectrometry techniques such as GC-MS or LC-MS. It is also utilized in metabolic studies to trace the fate of isobutyraldehyde in biological systems and to elucidate reaction mechanisms in organic synthesis.[1] Isobutyraldehyde itself is a key intermediate in the synthesis of a wide range of compounds, including:

Experimental Protocols and Handling

While specific experimental protocols for this compound are application-dependent, its handling and storage procedures are guided by the properties of its non-deuterated counterpart, which is a highly flammable and volatile liquid.

Safe Handling and Storage

-

Handling : Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3][13] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3][13] Keep away from ignition sources such as heat, sparks, and open flames.[9][14] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The recommended storage temperature is 2 - 8 °C.[3] It is sensitive to air and should be stored under an inert atmosphere.[3][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][13]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste.[9][14] Do not empty into drains.[6] Contaminated packaging should be treated as the product itself.[9]

Diagrams and Visualizations

General Workflow for the Use of a Labeled Analogue

The following diagram illustrates a typical workflow for the application of this compound as a labeled internal standard in a quantitative analysis.

Caption: Workflow for quantitative analysis using a labeled internal standard.

Synthetic Pathway Overview

Isobutyraldehyde is industrially produced through the hydroformylation of propene.[5] It can also be synthesized via the oxidation of isobutyl alcohol.[4][12]

Caption: Common synthetic routes to isobutyraldehyde.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indenta.com [indenta.com]

- 4. Isobutyraldehyde [drugfuture.com]

- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. イソブチルアルデヒド United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. guidechem.com [guidechem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. download.basf.com [download.basf.com]

An In-Depth Technical Guide to Isobutyraldehyde-D7: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Isobutyraldehyde-D7, a deuterated analogue of isobutyraldehyde. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Isobutyraldehyde, as a close proxy. This approach is based on the established principle that deuteration typically has a minimal effect on bulk physical properties such as boiling point, melting point, and density. However, it is crucial to acknowledge this extrapolation in any experimental design or interpretation.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound valuable in various research applications, particularly in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. Its chemical formula is C₄HD₇O with a molecular weight of approximately 79.15 g/mol .[1]

Table 1: Physical and Chemical Properties of Isobutyraldehyde (and extrapolated for this compound)

| Property | Value | Source |

| Molecular Formula | C₄HD₇O | - |

| Molecular Weight | 79.15 g/mol | [1] |

| CAS Number | 122684-65-5 | [1] |

| Appearance | Colorless liquid | [2][3][4][5][6][7] |

| Odor | Pungent | [2][3][4][7][8][9][10] |

| Boiling Point | ~63-64.1 °C | [3][4][5][6][8] |

| Melting Point | ~ -65 °C | [2][4][5][6][8][11] |

| Density | ~0.79 g/mL at 25 °C | [2][6][10] |

| Solubility in Water | Moderately soluble (approx. 75-89 g/L at 20-25 °C) | [2][4][7][10] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, chloroform, and toluene | [2][4][6][8] |

| Vapor Density | ~2.5 (Air = 1) | [4][10] |

| Flash Point | ~ -19 to -40 °C (closed cup) | [2][3][5][6][8][9][10] |

Note: The values for boiling point, melting point, density, solubility, vapor density, and flash point are for the non-deuterated isobutyraldehyde and are expected to be very similar for this compound.

Stability and Storage

Proper handling and storage are critical to maintain the isotopic purity and chemical integrity of this compound. Like its non-deuterated form, it is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[12][13][14][15]

Table 2: Stability and Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8 °C (Refrigerated) | |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | |

| Container | Tightly sealed, light-resistant container | [11][12][13][15] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, and strong reducing agents | [10] |

| Chemical Stability | Stable under recommended storage conditions. May slowly oxidize upon exposure to air to form the corresponding carboxylic acid. | [2][8][10] |

Experimental Protocols

General Protocol for Formyl-Deuteration of Aldehydes

Recent advancements in catalysis have enabled efficient and selective deuteration of the formyl group in aldehydes using D₂O as the deuterium source. These methods offer a practical approach for the synthesis of compounds like this compound.

Conceptual Workflow for Catalytic H/D Exchange:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]

- 5. lobachemie.com [lobachemie.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Isobutyraldehyde [drugfuture.com]

- 9. ICSC 0902 - ISOBUTYRALDEHYDE [chemicalsafety.ilo.org]

- 10. Isobutyraldehyde CAS#: 78-84-2 [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. download.basf.com [download.basf.com]

- 14. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 15. airgas.com [airgas.com]

An In-depth Technical Guide to the Synthesis and Purification of Isobutyraldehyde-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Isobutyraldehyde-D7 (2-Methyl-propanal-D7), a deuterated analog of isobutyraldehyde. The inclusion of deuterium atoms in place of hydrogen atoms at all non-labile positions makes this compound a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses. This document details a modern synthetic approach, purification protocols, and relevant data presented in a clear and accessible format.

Introduction

This compound (C₄HD₇O, M.W. 79.15) is a stable isotopically labeled form of isobutyraldehyde.[1][2] The replacement of hydrogen with deuterium can alter the kinetic properties of molecules, a phenomenon known as the kinetic isotope effect, which is useful for studying reaction mechanisms. Furthermore, its distinct mass makes it an ideal internal standard for the quantification of unlabeled isobutyraldehyde in complex biological matrices. This guide focuses on a practical and efficient method for its preparation and subsequent purification to a high degree of chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a hydrogen-deuterium exchange (HDE) reaction catalyzed by an N-heterocyclic carbene (NHC). This organocatalytic method offers a direct and efficient route to deuterate the aldehyde at the C-1 position, with subsequent exchange at the α- and β-positions under appropriate conditions, using deuterium oxide (D₂O) as the deuterium source. This approach is advantageous due to its operational simplicity and the avoidance of transition metal catalysts.

Synthesis Pathway

The overall synthetic transformation involves the exchange of all seven non-labile hydrogen atoms of isobutyraldehyde with deuterium atoms.

Caption: Synthesis of this compound via NHC-catalyzed H/D exchange.

Experimental Protocol

This protocol is adapted from general procedures for NHC-catalyzed deuteration of aliphatic aldehydes.

Materials:

-

Isobutyraldehyde (≥99%)

-

N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous base (e.g., potassium tert-butoxide, K-OtBu)

-

Anhydrous organic solvent (e.g., tetrahydrofuran, THF)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the NHC catalyst (5-10 mol%) and the anhydrous base (1.1 equivalents).

-

Dissolve the catalyst and base in a minimal amount of anhydrous organic solvent.

-

Add Isobutyraldehyde (1.0 equivalent) to the reaction mixture.

-

Add a significant excess of deuterium oxide (D₂O, ≥20 equivalents) to the vessel.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of isobutyraldehyde.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature to obtain the crude this compound.

Purification of this compound

Purification is critical to remove the catalyst, residual starting material, and any by-products. A combination of chemical washing and fractional distillation is generally effective for aldehydes.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol

Procedure:

-

Transfer the crude this compound to a separatory funnel.

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.

-

Wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation under an inert atmosphere. Collect the fraction boiling at approximately 63-64 °C (the boiling point of isobutyraldehyde).

-

Store the purified this compound under an inert atmosphere at a low temperature to prevent degradation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Expected Results

| Parameter | Value |

| Starting Material | Isobutyraldehyde |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | N-Heterocyclic Carbene (IPr) |

| Expected Yield | 60-80% |

| Deuterium Incorporation | >98% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄HD₇O | [1] |

| Molecular Weight | 79.15 g/mol | [1] |

| CAS Number | 122684-65-5 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~63-64 °C | |

| Purity (typical) | >98% |

Characterization

The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a significant reduction or absence of signals corresponding to the protons in isobutyraldehyde. ²H NMR will confirm the incorporation of deuterium at the expected positions.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 79.15).

-

Gas Chromatography (GC): GC analysis can be used to determine the chemical purity of the final product.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis and purification of this compound. The use of NHC catalysis for hydrogen-deuterium exchange provides a modern and practical approach for the preparation of this valuable isotopically labeled compound. The detailed protocols and data presented herein are intended to support researchers and scientists in the successful production and application of this compound in their studies.

References

Isobutyraldehyde-D7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde-D7 is the deuterated form of isobutyraldehyde, a branched-chain aldehyde. In this technical guide, we provide comprehensive information on its chemical properties, relevant metabolic pathways, and its application in analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds.

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analyses. This compound, with its seven deuterium atoms, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, isobutyraldehyde. The significant mass difference between the labeled and unlabeled compounds allows for clear differentiation in mass spectrometric analysis, minimizing isotopic interference and improving analytical accuracy.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated analog.

| Property | This compound | Isobutyraldehyde |

| CAS Number | 122684-65-5[1][2] | 78-84-2 |

| Molecular Formula | C₄HD₇O[1][2] | C₄H₈O |

| Molecular Weight | 79.15 g/mol [1] | 72.11 g/mol |

| Appearance | Neat liquid | Colorless liquid |

| Synonyms | 2-Methyl-propanal-D7, Isobutanal-D7 | 2-Methylpropanal, Isobutanal |

Metabolic Pathways of Isobutyraldehyde

Isobutyraldehyde is a key intermediate in the metabolism of the branched-chain amino acid, valine. Understanding these pathways is critical for researchers studying metabolic disorders and for those in drug development targeting related enzymatic processes. The primary metabolic fates of isobutyraldehyde are its reduction to isobutanol or its oxidation to isobutyric acid.

Below are diagrams illustrating the key metabolic pathways involving isobutyraldehyde.

Experimental Protocols

While a specific, detailed experimental protocol for a validated method using this compound was not found in the public domain during the literature search, this section outlines a general methodology for the quantification of isobutyraldehyde in a biological matrix (e.g., plasma or urine) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is based on common practices for such analyses.

Objective: To quantify the concentration of isobutyraldehyde in a biological sample.

Materials:

-

Isobutyraldehyde standard

-

This compound (internal standard)

-

Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

-

Organic solvent (e.g., ethyl acetate, hexane)

-

Anhydrous sodium sulfate

-

Biological matrix (e.g., plasma, urine)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Vortex briefly to mix.

-

-

Derivatization:

-

Add 100 µL of the PFBHA derivatizing agent solution to the sample.

-

Incubate the mixture at 60°C for 30 minutes to form the oxime derivative.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Add 500 µL of an appropriate organic solvent (e.g., hexane).

-

Vortex vigorously for 1 minute to extract the derivatives.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the isobutyraldehyde-PFB oxime derivative.

-

Monitor characteristic ions for the this compound-PFB oxime derivative.

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the selected ions of both the native isobutyraldehyde and the deuterated internal standard.

-

Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

-

Prepare a calibration curve by analyzing standards of known isobutyraldehyde concentrations with a constant amount of the internal standard.

-

Determine the concentration of isobutyraldehyde in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Logical Workflow for Method Development

The development of a robust analytical method using this compound as an internal standard follows a logical progression. The following diagram illustrates a typical workflow.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of isobutyraldehyde in various matrices. Its use as an internal standard in mass spectrometry-based methods significantly enhances the reliability of analytical data. This guide provides foundational information to support its application in scientific research and development. For specific applications, further optimization of the provided general protocol is recommended to meet the unique requirements of the study and the laboratory instrumentation.

References

Safety data sheet (SDS) for Isobutyraldehyde-D7

Disclaimer: This document provides a technical safety overview for Isobutyraldehyde-D7. Specific Safety Data Sheets (SDS) for the deuterated form were not located. The following information is compiled from SDS and other technical resources for Isobutyraldehyde. The safety and handling precautions are expected to be largely applicable to the deuterated analogue due to their chemical similarities. However, users should consult the supplier-specific SDS for this compound for definitive guidance.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of Isobutyraldehyde. This data is crucial for researchers and drug development professionals in designing experiments and understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C4H8O |

| Molecular Weight | 72.11 g/mol [1][2][3] |

| Appearance | Colorless, clear liquid with a pungent odor[1][3][4] |

| Boiling Point | 63 °C (145 °F; 336 K)[4] |

| Melting Point | -65 °C (-85 °F; 208 K)[4][5] |

| Density | 0.79 g/cm³[4][5] |

| Flash Point | -24 °C (-11.2 °F) - closed cup[2] |

| Vapor Pressure | 88 hPa at 4.4 °C |

| Vapor Density | 2.49 (Air = 1.0)[2] |

| Solubility in Water | Moderately soluble |

| log Pow | 0.77 (25 °C)[5] |

| Autoignition Temperature | Not available |

| Refractive Index (nD) | 1.374[4] |

Toxicological Information

Understanding the toxicological profile of Isobutyraldehyde is critical for risk assessment and ensuring personnel safety. The following table summarizes acute toxicity data. The chemical, physical, and toxicological properties have not been thoroughly investigated[2][5].

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 3730 mg/kg[6] |

| Dermal LD50 | Rabbit | 5630 mg/kg[6] |

| Inhalation LC50 | Rat | > 23.6 mg/L (4 h)[6] |

Health Effects:

-

Skin Contact: May cause smarting and reddening of the skin if allowed to remain on clothing[1]. It is not classified as a skin irritant[7].

-

Inhalation: Vapors can cause moderate irritation to the eyes, nose, and throat[1]. High vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting[6].

-

Chronic Effects: Animal experiments have shown mutagenic and teratogenic effects[6]. It is not classified as a carcinogen[6].

Fire and Explosion Hazard Data

Isobutyraldehyde is a highly flammable liquid and vapor[5][7][8]. Vapors are heavier than air and may travel to a source of ignition and flash back[1][6].

| Hazard | Value |

| Flammability | Highly flammable liquid and vapor[5][7][8] |

| Lower Explosion Limit (LEL) | 1.6 % (V)[2] |

| Upper Explosion Limit (UEL) | 11.0 % (V)[2] |

| Hazardous Combustion Products | Carbon oxides (CO, CO2)[5][6] |

| Extinguishing Media | Dry chemical, foam, or carbon dioxide. Water may be ineffective[1]. |

Safe Handling and Emergency Protocols

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield[2].

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl-rubber) and flame-retardant antistatic protective clothing[2][5].

-

Respiratory Protection: Use only with adequate ventilation. In case of insufficient ventilation, wear a suitable respirator[8].

Handling and Storage

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources[7][9]. Take precautionary measures against static discharge[5][7]. Use non-sparking tools[5][7].

-

Storage: Store in a cool, dry, and well-ventilated place[5][9]. Keep the container tightly closed[5][7]. It is air-sensitive and should be stored under an inert gas[2][5].

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[1]. Seek medical attention if symptoms persist[6].

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water[1][7].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5][9]. If eye irritation persists, get medical advice/attention[5][7].

-

Ingestion: Do NOT induce vomiting[6]. Rinse mouth with water[7]. Call a poison center or doctor if you feel unwell[6][9].

Accidental Release Measures

-

Spill Cleanup: Shut off all ignition sources[8]. Evacuate the area[9]. Use a non-sparking tool to collect the material. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal[6].

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[5][7].

Experimental Workflows and Biological Pathways

The following diagrams illustrate a general workflow for handling hazardous chemicals and a simplified metabolic pathway relevant to aldehydes.

Caption: Figure 1: A generalized workflow for the safe handling of a flammable and hazardous liquid chemical like Isobutyraldehyde in a laboratory setting.

Caption: Figure 2: A simplified diagram illustrating the potential metabolic fate of Isobutyraldehyde through oxidation and reduction pathways in a biological system.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. indenta.com [indenta.com]

- 3. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. airgas.com [airgas.com]

- 9. download.basf.com [download.basf.com]

A Technical Guide to the Natural Abundance of Deuterium and its Relevance to Isobutyraldehyde-D7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of deuterium, its physical and chemical properties, and its direct relevance to the synthesis, application, and analysis of the isotopically labeled compound, Isobutyraldehyde-D7. This document provides a comprehensive overview for professionals in research, and drug development, offering detailed experimental protocols and data presentation to support advanced analytical and synthetic work.

The Natural Abundance and Properties of Deuterium

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This contrasts with the most common hydrogen isotope, protium (¹H), which has only a single proton. The presence of this neutron approximately doubles the mass of the hydrogen atom, leading to significant differences in physical and chemical properties.

The natural abundance of deuterium on Earth is relatively low and varies slightly depending on the source. In terrestrial oceans, deuterium accounts for approximately 0.0156% of all hydrogen atoms, which is equivalent to about 156 parts per million (ppm).[1][] This means that for every 6,420 hydrogen atoms, one is a deuterium atom.[][3] The standard for measuring deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW).

The primary source of deuterium in the universe is believed to be the Big Bang nucleosynthesis.[1] While it is consumed in stars at a faster rate than it is produced, its primordial abundance has remained relatively constant.[1]

Table 1: Natural Abundance of Deuterium in Various Environments

| Environment | Deuterium Abundance (ppm) | Approximate D/H Ratio |

| Earth's Oceans (VSMOW) | 155.76 | 1:6420 |

| Temperate Climate Water | ~150 | - |

| Equatorial Water | ~155 | - |

| Northern Canada Water | ~135 | - |

| Human Body | 120-140 | - |

| Jupiter's Atmosphere | ~26 | 1:38,460 |

| Interstellar Medium | ~15 | 1:66,670 |

This compound: Properties and Synthesis

This compound is a deuterated form of isobutyraldehyde, an organic compound with the formula (CH₃)₂CHCHO. In this compound, all seven hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, due to its chemical similarity to the non-deuterated analyte and its distinct mass.

Table 2: Physicochemical Properties of Isobutyraldehyde and this compound

| Property | Isobutyraldehyde (C₄H₈O) | This compound (C₄D₇HO) |

| Molar Mass | 72.11 g/mol | 79.15 g/mol |

| Boiling Point | 63-64 °C | Not readily available, expected to be slightly higher than the non-deuterated form. |

| Appearance | Colorless liquid | Clear, colorless oil |

| Odor | Pungent | Not specified, likely similar to the non-deuterated form. |

| CAS Number | 78-84-2 | 122684-65-5 |

Synthesis of this compound

While a specific, detailed industrial synthesis protocol for this compound is not publicly available, its preparation can be inferred from general methods for the synthesis of deuterated aldehydes. A common approach involves the reduction of a suitable carboxylic acid derivative (e.g., isobutyric acid or its ester) using a deuterated reducing agent, followed by oxidation.

Relevance of Natural Deuterium Abundance to this compound Applications

The primary application of this compound is as an internal standard in quantitative mass spectrometry. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.

The natural abundance of deuterium becomes critically relevant in this context due to the potential for isotopic interference. The non-deuterated isobutyraldehyde analyte has a natural distribution of heavier isotopes, primarily ¹³C. The presence of these naturally occurring heavier isotopes in the analyte can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, a phenomenon known as "crosstalk" or "isotopic contribution."

This interference can affect the accuracy and linearity of the calibration curve, especially at high concentrations of the analyte and low concentrations of the internal standard. Therefore, understanding and correcting for the natural isotopic abundance of the analyte is crucial for developing robust and accurate quantitative methods.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for deuterating aldehydes.

Materials:

-

Isobutyric acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Deuterated water (D₂O) for quenching

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure:

-

Reduction of Isobutyric Acid:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of isobutyric acid in the same anhydrous solvent to the LiAlD₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow, dropwise addition of D₂O at 0 °C, followed by the addition of a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with the solvent.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the deuterated alcohol, 2-methyl-1-propan-1,1,2-d₃-ol-d₁.

-

-

Oxidation to this compound:

-

Dissolve the deuterated alcohol in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion with stirring.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC or GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium or periodinane byproducts.

-

Carefully remove the solvent by distillation to yield the crude this compound.

-

Purify the product by distillation or column chromatography.

-

Protocol for the Determination of Deuterium Abundance by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²H NMR, is a powerful technique for determining the isotopic abundance of deuterium at specific sites within a molecule.

Instrumentation and Materials:

-

High-field NMR spectrometer equipped with a deuterium probe.

-

NMR tubes.

-

Deuterated solvent (for locking, if necessary, though often not for direct ²H NMR).

-

Internal standard with a known deuterium concentration (optional, for quantification).

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample (e.g., this compound) and dissolve it in a suitable solvent.

-

If using an internal standard for quantification, add a precise amount to the sample solution.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the deuterium probe.

-

Acquire a ²H NMR spectrum. Key acquisition parameters to optimize include:

-

Pulse width (calibrated for a 90° pulse).

-

Relaxation delay (D1) to ensure full relaxation of the deuterium nuclei (typically 5 times the longest T₁).

-

Number of scans to achieve an adequate signal-to-noise ratio.

-

Proton decoupling may be applied to simplify the spectrum and improve sensitivity.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals corresponding to the different deuterium sites in the molecule.

-

The isotopic abundance can be calculated by comparing the integral of the deuterium signal to the integral of a known reference signal or by using quantitative NMR (qNMR) methods.

-

Protocol for Utilizing this compound as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of isobutyraldehyde in a sample matrix.

Instrumentation and Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Analytical column suitable for separating isobutyraldehyde.

-

Isobutyraldehyde analytical standard.

-

This compound internal standard solution of known concentration.

-

Sample matrix (e.g., plasma, environmental water).

-

Solvents for mobile phase and sample preparation.

Procedure:

-

Preparation of Calibration Standards and Quality Controls:

-

Prepare a series of calibration standards by spiking known concentrations of isobutyraldehyde into the blank sample matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a fixed volume of each calibration standard, QC sample, and unknown sample, add a precise volume of the this compound internal standard solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method to separate isobutyraldehyde from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of isobutyraldehyde and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) transitions.

-

Analyte MRM transition: e.g., m/z 73.1 → [fragment ion]

-

Internal Standard MRM transition: e.g., m/z 80.2 → [fragment ion]

-

-

-

Data Analysis:

-

For each sample, determine the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of isobutyraldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

An understanding of the natural abundance of deuterium is fundamental for researchers and scientists working with isotopically labeled compounds. For this compound, this knowledge is particularly crucial in its primary application as an internal standard in quantitative mass spectrometry, where potential isotopic interferences from the unlabeled analyte must be considered for accurate and reliable results. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and application of this compound, empowering professionals in drug development and other scientific fields to utilize this valuable analytical tool effectively.

References

The Deuterium Switch: An In-depth Technical Guide to Deuterated Compounds in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Change with a Profound Impact

In the vast toolkit of medicinal chemistry, the substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium, represents one of the most nuanced yet powerful strategies in modern drug design and chemical research. This seemingly minor alteration, adding a single neutron to a molecule, can dramatically influence a compound's metabolic fate, pharmacokinetic profile, and ultimately its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterated compounds, offering a technical resource for researchers and professionals in the field.

The central premise behind the utility of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[3] This increased stability at metabolically vulnerable positions, or "soft spots," can slow down the rate of a drug's breakdown, leading to a cascade of potentially beneficial pharmacological consequences.[2][4]

Initially explored in the 1960s, the field of deuterated pharmaceuticals has experienced a renaissance, culminating in the FDA approval of the first deuterated drug, deutetrabenazine, in 2017, followed by the pioneering de novo deuterated drug, deucravacitinib, in 2022.[1][4] These successes have solidified the "deuterium switch" as a viable and valuable strategy in drug development.

Core Applications of Deuteration in Chemical Research

The strategic incorporation of deuterium into molecules offers a range of advantages across various stages of chemical and pharmaceutical research.

Enhancing Pharmacokinetic Profiles in Drug Discovery

The primary application of deuteration in drug development is to improve a compound's pharmacokinetic (PK) properties. By retarding metabolic breakdown, deuteration can lead to:

-

Increased Half-Life (t½): A longer half-life allows for less frequent dosing, improving patient compliance.[5]

-

Reduced Clearance (CL): Slower metabolism reduces the rate at which the drug is eliminated from the body.[6]

-

Increased Systemic Exposure (AUC): The total amount of drug in the bloodstream over time is increased, potentially enhancing its therapeutic effect.[7]

-

Lower Peak Plasma Concentrations (Cmax) with Equivalent Exposure: This can reduce the risk of dose-dependent side effects.[7]

-

Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more benign pathways, a phenomenon known as "metabolic switching".[2][4]

The following table summarizes the pharmacokinetic improvements observed in deutetrabenazine compared to its non-deuterated parent drug, tetrabenazine.

| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Mean Elimination Half-Life (t½) of active metabolites | ~4-5 hours | ~9-10 hours | ~2x increase |

| Mean Peak Plasma Concentration (Cmax) of active metabolites | Marginal Increase | Lower Cmax for equivalent exposure | - |

| Mean Overall Exposure (AUC) of active metabolites | - | ~2x increase | ~2x increase |

Data compiled from studies on the pharmacokinetics of deutetrabenazine and tetrabenazine.[7][8][9]

Use as Internal Standards in Analytical Chemistry

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards.[10][11] Since they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, their slightly higher mass allows them to be distinguished from the non-deuterated analyte. This enables precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[12][13][14]

Probing Reaction Mechanisms and Metabolic Pathways

The kinetic isotope effect is a powerful tool for elucidating chemical and enzymatic reaction mechanisms.[15][16] By measuring the rate of a reaction with a deuterated substrate versus a non-deuterated one, researchers can determine if C-H bond cleavage is the rate-limiting step of the reaction.[17][18] Furthermore, deuterated molecules are used as tracers in metabolic studies. By introducing a deuterated substrate into a biological system, scientists can track its metabolic fate using techniques like NMR and mass spectrometry to map out metabolic pathways.[5][19][20][21]

Experimental Protocols and Methodologies

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be approached through several methods, with the choice depending on the target molecule and the desired position of deuteration.

a) Using Deuterated Building Blocks: This is a common strategy where commercially available deuterated starting materials (e.g., D₂O, CD₃I, CD₃OD) are incorporated into the target molecule using standard synthetic organic chemistry techniques.[22][23]

b) Hydrogen-Deuterium Exchange (H/D Exchange): This method involves the direct replacement of hydrogen with deuterium on a substrate molecule. It can be catalyzed by acids, bases, or metals and is often performed using D₂O as the deuterium source.[23]

Example Protocol: Synthesis of a Deuterated Amine via Reductive Amination

This protocol describes a general method for introducing deuterium at the α-position to a nitrogen atom.

-

Reaction Setup: In a round-bottom flask, dissolve the corresponding ketone or aldehyde precursor (1.0 mmol) in a suitable deuterated solvent such as methanol-d₄ (CD₃OD, 5 mL).

-

Addition of Amine: Add the desired amine (1.1 mmol) to the solution.

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄, 1.5 mmol), portion-wise over 10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by the slow addition of D₂O (5 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated amine.

-

Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.

Characterization and Analysis of Deuterated Compounds

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In ¹H NMR, the signal corresponding to the deuterated position will be absent or significantly reduced in intensity.[24][25]

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.[23][26] Deuterated solvents are typically not required for ²H NMR; instead, non-deuterated solvents are used.[26]

-

Use of Deuterated Solvents: In ¹H NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would otherwise obscure the analyte signals.[24]

Protocol for NMR Analysis of a Deuterated Compound

-

Sample Preparation: Dissolve 5-10 mg of the deuterated compound in approximately 0.6 mL of a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) in an NMR tube.

-

Instrument Setup (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Instrument Setup (²H NMR):

-

Insert the sample into the spectrometer.

-

If using a non-deuterated solvent, the spectrometer must be run in unlocked mode. Shimming can be performed on a corresponding protonated sample first to get a good starting point.[25]

-

Tune the probe to the deuterium frequency.

-

Acquire the ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[26]

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals to determine the relative abundance of protons and, by inference, the extent of deuteration.

b) Mass Spectrometry (MS):

Mass spectrometry is used to confirm the incorporation of deuterium by observing the increase in the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the number of deuterium atoms incorporated.

Protocol for LC-MS Analysis with a Deuterated Internal Standard

-

Preparation of Standards and Samples:

-

Prepare a stock solution of the deuterated internal standard (IS) at a known concentration.

-

Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte into a blank matrix (e.g., plasma, urine) and adding a fixed concentration of the deuterated IS to each.

-

Prepare the unknown samples by adding the same fixed concentration of the deuterated IS.

-

-

Sample Extraction: Perform a sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the matrix.

-

LC-MS Analysis:

-

Inject the prepared standards and samples onto an appropriate LC column for chromatographic separation.

-

Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Set up two MRM transitions: one for the non-deuterated analyte and one for the deuterated IS.

-

-

Data Analysis:

-

For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the IS.

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Impact of Deuteration

Signaling Pathway of Deucravacitinib

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2). Its deuteration improves its pharmacokinetic profile, allowing for sustained inhibition of the TYK2 signaling pathway, which is implicated in autoimmune diseases like psoriasis. The diagram below illustrates the mechanism of action.

Caption: Deucravacitinib allosterically inhibits TYK2, blocking IL-23-mediated signaling.

Metabolic Pathway of Deutetrabenazine

Deutetrabenazine is the deuterated analog of tetrabenazine. Deuteration of the two methoxy groups slows their O-demethylation by the CYP2D6 enzyme, leading to a longer half-life of the active metabolites, α- and β-dihydrotetrabenazine (HTBZ).

Caption: Deuteration slows the CYP2D6-mediated metabolism of active metabolites.

Experimental Workflow for Deuterated Compound Screening

The discovery and development of a deuterated drug candidate follows a structured workflow, from initial design to preclinical testing.

Caption: Workflow for the discovery and development of deuterated drug candidates.

Conclusion and Future Outlook

Deuteration has firmly established itself as a valuable strategy in chemical research and drug development.[4][27] The ability to fine-tune the metabolic properties of a molecule by simply swapping hydrogen for deuterium offers a powerful approach to enhancing pharmacokinetic profiles, reducing toxicity, and improving therapeutic outcomes. As our understanding of drug metabolism and enzymatic processes deepens, the rational design of deuterated compounds will become even more precise. The future of this field will likely see the development of more de novo deuterated drugs, where deuteration is an integral part of the initial design process rather than a post-hoc modification. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of the deuterium switch.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bioscientia.de [bioscientia.de]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. nebiolab.com [nebiolab.com]

- 13. texilajournal.com [texilajournal.com]

- 14. scispace.com [scispace.com]

- 15. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epfl.ch [epfl.ch]

- 19. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 22. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 23. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 24. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. tandfonline.com [tandfonline.com]

The Compass of Discovery: A Technical Guide to the Principles of Labeled Compound Experiments

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and pharmaceutical development, the ability to trace, quantify, and understand the journey of molecules is paramount. Labeled compounds, molecules in which one or more atoms have been replaced with an isotope, serve as a molecular compass, guiding researchers through the complexities of biological systems. This in-depth technical guide delineates the fundamental principles of using labeled compounds in experiments, providing a robust framework for designing, executing, and interpreting studies with precision and confidence.

The Foundation: Types of Labeled Compounds

The choice of label is a critical first step in experimental design, dictated by the specific research question, the molecule of interest, and the available detection methods. Labeled compounds are broadly categorized into two main types: those with stable isotopes and those with radioactive isotopes.

1.1. Stable Isotope Labeled Compounds

Stable isotopes are non-radioactive forms of elements that contain an extra neutron.[1] Their use has steadily increased due to advancements in detection technologies and concerns over handling radioactive materials.[1] They are particularly valuable for in vivo studies in humans where radioactivity is a concern.[2]

Commonly used stable isotopes in biological research include:

-

Deuterium (²H): A heavy isotope of hydrogen, often used to enhance the metabolic stability of drugs and as an internal standard in mass spectrometry.[3]

-

Carbon-13 (¹³C): A key tracer for metabolic pathways, its incorporation into molecules can be readily detected by mass spectrometry and NMR spectroscopy.[3][4]

-

Nitrogen-15 (¹⁵N): Essential for studying protein and nucleic acid metabolism.[4]

-

Oxygen-18 (¹⁸O): Used to trace the origin of oxygen atoms in metabolic reactions.[5]

1.2. Radioactive Isotope Labeled Compounds (Radiolabeled Compounds)

Radioactive isotopes, or radionuclides, are unstable and decay over time, emitting radiation that can be detected and quantified.[5] This property makes them exceptionally sensitive tracers, ideal for detecting minute quantities of a compound.[6]

Key radioactive isotopes in biomedical research include:

-

Tritium (³H): A low-energy beta emitter, it is cost-effective and widely used in early-stage drug discovery for receptor binding assays and metabolic studies.[3][6]

-

Carbon-14 (¹⁴C): With a long half-life, ¹⁴C is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing a comprehensive picture of a drug's fate in the body.[3][7]

-

Phosphorus-32 (³²P): A high-energy beta emitter, it is extensively used to label nucleotides and study phosphorylation events in signaling pathways.[5]

-

Sulfur-35 (³⁵S): Used to label sulfur-containing molecules like methionine and cysteine, enabling the study of protein synthesis and modification.[8]

Experimental Design: Charting the Course

A well-designed experiment is the cornerstone of reliable and reproducible results. The following logical workflow outlines the key stages in a typical experiment using labeled compounds.

Caption: A generalized workflow for experiments involving labeled compounds.

Core Experimental Protocols

The versatility of labeled compounds allows their application in a wide array of experimental techniques. Below are detailed methodologies for several key applications.

3.1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics.[3][9][10] It involves metabolically labeling the entire proteome of cells by growing them in media containing "heavy" isotopically labeled amino acids.[9][11]

Methodology:

-

Cell Culture: Two populations of cells are cultured. One in "light" medium containing normal amino acids and the other in "heavy" medium where a specific amino acid (e.g., Arginine, Lysine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[3]

-

Label Incorporation: Cells are cultured for at least five cell doublings to ensure complete incorporation of the heavy amino acids into the proteome.[9][10]

-

Experimental Treatment: One cell population (e.g., the "heavy" labeled cells) is subjected to the experimental treatment, while the other serves as the control.

-

Sample Pooling: The "light" and "heavy" cell populations are mixed in a 1:1 ratio.[3]

-

Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.[9]

-

Quantification: The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[3][9]

Caption: A simplified workflow of a SILAC experiment.

3.2. Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[12][13] They are crucial in drug discovery for screening compounds and characterizing their interaction with a target.[13]

Methodology:

-

Preparation of Receptor Source: This can be a membrane preparation from tissues or cultured cells expressing the receptor of interest.

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., ³H-labeled antagonist) at a fixed concentration. For competition assays, increasing concentrations of an unlabeled test compound are also added.[12][13]

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that traps the membranes while allowing the free ligand to pass through.[12]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a liquid scintillation counter.[12]

-

Data Analysis:

-

Saturation Binding: Performed with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[13]

-

Competition Binding: Used to determine the inhibitory constant (Ki) of the unlabeled test compound, which reflects its binding affinity.[12][13]

-

3.3. In Vivo Cell Proliferation Assay using EdU

5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5][14] Its detection via a "click" chemistry reaction with a fluorescent azide is a rapid and sensitive alternative to the traditional BrdU assay.[5][14]

Methodology:

-

EdU Administration: EdU is administered to the animal model, typically via intraperitoneal injection or in the drinking water.[15]

-

Tissue Collection and Processing: At the desired time point, tissues are harvested, fixed (e.g., in formalin), and processed for histology (e.g., paraffin embedding and sectioning).[15]

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized and rehydrated.[15]

-

Permeabilization: The cells are permeabilized to allow the detection reagents to enter.

-

Click Reaction: The tissue sections are incubated with a reaction cocktail containing a fluorescent azide and a copper catalyst. The azide selectively reacts with the alkyne group of the incorporated EdU.[15]

-

Washing and Counterstaining: The sections are washed to remove excess reagents and can be counterstained with a nuclear stain like DAPI or Hoechst to visualize all cell nuclei.[5][15]

-

Imaging and Analysis: The fluorescently labeled proliferating cells are visualized using a fluorescence microscope and can be quantified.

3.4. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies using ¹⁴C-Labeled Compounds

Human radiolabeled ADME studies are critical for understanding the overall disposition of a drug.[15] They provide quantitative data on the excretion pattern and metabolite profiles in circulation and excreta.[15]

Methodology:

-

Dosing: A single dose of the drug, containing a known amount of the ¹⁴C-labeled compound, is administered to healthy volunteers.[16][17] The total radioactive dose is typically in the range of 50-100 µCi.[17]

-

Sample Collection: Urine, feces, and blood samples are collected at various time points after dosing.[16]

-

Mass Balance: The total radioactivity in the collected urine and feces is measured to determine the extent and routes of excretion.[16]

-

Pharmacokinetics of Total Radioactivity: The concentration of total radioactivity in plasma is measured over time to determine the pharmacokinetic profile of all drug-related material.

-

Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed to separate and identify the parent drug and its metabolites. This is often done using a combination of radio-HPLC and mass spectrometry.[15]

-

Quantitative Analysis: The amount of each metabolite is quantified based on its radioactivity.[15]

Data Presentation and Quantitative Analysis

Clear and concise presentation of quantitative data is essential for interpretation and comparison. All quantitative data should be summarized in well-structured tables.

Table 1: Example Data from a SILAC Proteomics Experiment

| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |

| P12345 | GENE1 | 2.54 | 0.001 | Upregulated |

| Q67890 | GENE2 | 0.42 | 0.005 | Downregulated |

| A1B2C3 | GENE3 | 1.05 | 0.890 | Unchanged |

H/L Ratio: Ratio of the abundance of the protein in the "heavy" labeled (treated) sample to the "light" labeled (control) sample.

Table 2: Example Data from a Radioligand Binding Assay (Competition)

| Competitor Concentration (nM) | Specific Binding (CPM) | % Inhibition |

| 0 | 15,000 | 0 |

| 1 | 12,500 | 16.7 |

| 10 | 7,500 | 50.0 |

| 100 | 2,000 | 86.7 |

| 1000 | 500 | 96.7 |

From this data, an IC₅₀ value can be calculated, which can then be used to determine the Ki value.

Table 3: Example Data from a ¹⁴C ADME Study (Mass Balance)

| Matrix | % of Administered Radioactive Dose |

| Urine | 65.2 |

| Feces | 28.5 |

| Total Recovery | 93.7 |

Table 4: Example Data from an In Vivo Cell Proliferation Assay (EdU)

| Treatment Group | % EdU Positive Cells (Mean ± SD) |

| Control | 15.3 ± 2.1 |

| Drug A | 5.8 ± 1.5 |

| Drug B | 25.1 ± 3.4 |

Visualization of Pathways and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.

References

- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 5. bioivt.com [bioivt.com]

- 6. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.flowjo.com [docs.flowjo.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chem.uwec.edu [chem.uwec.edu]

- 13. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

- 17. sgs.com [sgs.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Isobutyraldehyde in Biological Matrices using Isobutyraldehyde-D7 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of isobutyraldehyde in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the volatile nature of isobutyraldehyde, a pre-analytical derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance chromatographic retention and ionization efficiency. Isobutyraldehyde-D7 is utilized as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of isobutyraldehyde in complex biological matrices.

Introduction

Isobutyraldehyde is a short-chain branched aldehyde that can be found in various biological and environmental samples. Its quantification is of interest in fields such as toxicology, disease biomarker discovery, and metabolic research. However, the analysis of isobutyraldehyde by LC-MS/MS is challenging due to its high volatility and poor ionization efficiency. To overcome these limitations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used strategy.[1] This reaction converts the aldehyde into a more stable and readily ionizable 2,4-dinitrophenylhydrazone derivative.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices. This compound, a deuterated analog of the analyte, is an ideal internal standard as it co-elutes with the derivatized analyte and compensates for variations in sample extraction, derivatization efficiency, and matrix-induced ion suppression. This application note provides a detailed protocol for the derivatization, LC-MS/MS analysis, and quantification of isobutyraldehyde using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Isobutyraldehyde (≥99% purity)

-

This compound (≥98% isotopic purity)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Hydrochloric acid

-

Biological matrix (e.g., plasma, urine)

Equipment

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve isobutyraldehyde and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of isobutyraldehyde by serial dilution of the primary stock solution with acetonitrile:water (1:1, v/v).

-

Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with acetonitrile.

-

-

DNPH Derivatizing Reagent (2 mg/mL):

-

Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated hydrochloric acid. Sonicate for 10 minutes to dissolve completely.

-

Sample Preparation and Derivatization

-

Sample Collection:

-

Collect biological samples (e.g., 100 µL of plasma or urine) and store at -80°C until analysis.

-

-

Protein Precipitation (for plasma samples):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration, e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Transfer the supernatant (or 100 µL of urine) to a clean tube.

-

Add 100 µL of the DNPH derivatizing reagent.

-

Vortex and incubate at room temperature for 1 hour in the dark.[2]

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 40% B; 1-5 min: 40-90% B; 5-6 min: 90% B; 6-6.1 min: 90-40% B; 6.1-8 min: 40% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following are proposed MRM transitions for the DNPH derivatives. These should be optimized on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isobutyraldehyde-DNPH | 253.1 | 183.1 | 15 |

| Isobutyraldehyde-DNPH (Qualifier) | 253.1 | 152.1 | 25 |

| This compound-DNPH | 260.1 | 187.1 | 15 |

| This compound-DNPH (Qualifier) | 260.1 | 153.1 | 25 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 51,200 | 1.260 |

| 100 | 127,000 | 50,800 | 2.500 |

| 500 | 635,000 | 51,500 | 12.330 |

| 1000 | 1,280,000 | 51,000 | 25.098 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.5 | 102.3 | 5.8 | 101.5 |

| Medium | 80 | 3.1 | 98.9 | 4.2 | 99.8 |

| High | 800 | 2.5 | 101.2 | 3.5 | 100.7 |

Visualizations

Caption: Experimental workflow for the quantification of isobutyraldehyde.

Caption: LC-MS/MS analysis pathway.

Conclusion

The described LC-MS/MS method, incorporating a DNPH derivatization step and the use of this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of isobutyraldehyde in biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for various research and development applications.

References

- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Proteomics Using Deuterated Isobutyraldehyde Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction